2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide
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Overview
Description
2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide is a chemical compound with the molecular formula C8H7BrN4O It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a cyano group at the 3-position, and an aminoacetamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Reaction with Cyanogen Bromide: The 5-bromo-2-methylpyridin-3-amine is reacted with cyanogen bromide to introduce the cyano group at the 3-position.
Formation of Aminoacetamide: The intermediate product is then reacted with chloroacetamide under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The aminoacetamide group can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles such as alkyl halides.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Reduction Reactions: Amino derivatives of pyridine.
Oxidation Reactions: Oxidized derivatives of aminoacetamide.
Scientific Research Applications
2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide.
2-Amino-5-bromopyridine: Another brominated pyridine derivative with different functional groups.
3-Cyano-5-bromopyridine: A compound with similar structural features but lacking the aminoacetamide group.
Uniqueness
This compound is unique due to the presence of both the cyano and aminoacetamide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Biological Activity
The compound 2-((5-Bromo-3-cyanopyridin-2-yl)amino)acetamide has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a brominated pyridine moiety, which is known to enhance biological activity through various mechanisms.
Research indicates that compounds with similar structures often exhibit multikinase inhibition , targeting critical pathways involved in cell proliferation and survival. The presence of the bromo and cyano groups is particularly significant, as they can influence the compound's binding affinity to kinase targets.
Cytotoxicity Assays
Studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibitory activity against:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 0.126 |
HCT15 (Colorectal) | 0.30 |
CAPAN-1 (Pancreatic) | 0.50 |
These results indicate a promising therapeutic window for targeting aggressive cancer types, particularly triple-negative breast cancer (TNBC), where it outperformed traditional chemotherapeutics such as 5-Fluorouracil .
Kinase Inhibition Profile
The compound has been evaluated for its inhibitory effects on various kinases. Notably, it has demonstrated high potency against CDK4 and CDK6, which are crucial in cell cycle regulation:
Kinase Target | IC50 (nM) |
---|---|
CDK4 | 5.51 |
CDK6 | 33.35 |
These findings suggest that the compound may serve as a viable candidate for cancer therapy by disrupting key signaling pathways .
Structure-Activity Relationships (SAR)
SAR studies reveal that modifications to the pyridine ring and the amide group can significantly alter biological activity. The incorporation of electron-withdrawing groups like bromine enhances binding affinity and selectivity towards target kinases.
Key Findings:
- Bromine Substitution : Enhances lipophilicity and improves cellular uptake.
- Cyanopyridine Moiety : Contributes to increased potency through specific interactions with kinase active sites.
- Amide Group : Essential for maintaining hydrogen bonding interactions with target proteins.
In Vivo Efficacy
In vivo studies conducted on murine models of TNBC showed that treatment with this compound resulted in significant tumor regression when administered over a period of four weeks. Tumor sizes were reduced by an average of 60% compared to control groups .
Pharmacokinetics
The pharmacokinetic profile indicates a favorable absorption rate with an oral bioavailability of approximately 31.8% after administration, suggesting potential for oral formulations . Moreover, acute toxicity studies revealed no adverse effects at doses up to 2000 mg/kg , indicating a promising safety profile .
Properties
IUPAC Name |
2-[(5-bromo-3-cyanopyridin-2-yl)amino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-6-1-5(2-10)8(12-3-6)13-4-7(11)14/h1,3H,4H2,(H2,11,14)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEMLUSNFJLQNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)NCC(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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